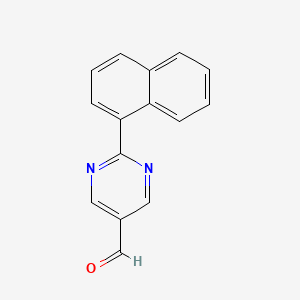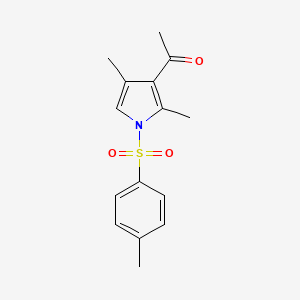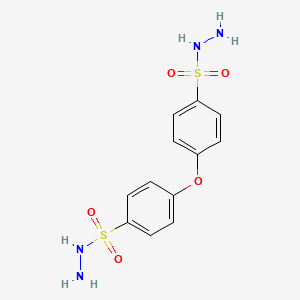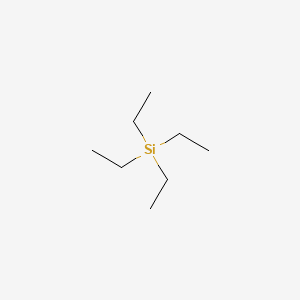
2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde
Overview
Description
The compound "2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde" is a pyrimidine derivative that incorporates a naphthalene moiety. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The naphthalene group attached to the pyrimidine ring suggests that the compound could exhibit unique chemical and physical properties, making it a potential candidate for various applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related naphthalene-pyrimidine derivatives has been reported using different methods. For instance, a one-pot three-component condensation reaction was used to synthesize spiro[naphthalene-2,5'-pyrimidine]-4-carbonitrile derivatives, employing 1,3-dimethylbarbituric acid, aldehydes, and cyclohexylidene malononitrile with DBU as a catalyst . Another study reported the synthesis of naphtho[1',2':4,5]imidazo[1,2-a]pyridines through Rh(III)-catalyzed C–H functionalization of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with cyclic α-diazo-1,3-diketones . These methods highlight the versatility of catalytic systems and the importance of functional group compatibility in the synthesis of complex naphthalene-pyrimidine structures.
Molecular Structure Analysis
The molecular structure of naphthalene-pyrimidine derivatives has been elucidated using various spectroscopic techniques. X-ray crystallography confirmed the structure of one such compound, revealing intermolecular and intramolecular hydrogen bonding within the crystal lattice . Another study used single-crystal X-ray diffraction to determine the structure of a naphthyl-pyrimidine compound, which formed a 1D chain structure through π-π stacking interactions . These analyses provide insights into the molecular geometry and potential interaction sites for further chemical reactions or biological interactions.
Chemical Reactions Analysis
The reactivity of naphthalene-pyrimidine derivatives can be influenced by the presence of functional groups and the overall molecular structure. For example, the synthesis of naphtho[1',2':4,5]imidazo[1,2-a]pyridines involved a cascade reaction featuring C–H bond carbenoid insertion and [5 + 1] annulation, demonstrating the compound's ability to undergo complex transformations . The presence of substituents on the naphthalene and pyrimidine rings can also affect the compound's reactivity, as seen in the synthesis of various metal complexes with a pyrimidine-based ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene-pyrimidine derivatives are characterized by their spectroscopic signatures and thermal behavior. Spectroscopic documentation using techniques such as FT-IR, UV-Visible, NMR, and TG/DSC analysis provides detailed information about the functional groups and stability of the compounds . The thermal analyses indicate the temperature ranges for processes such as drying, which are crucial for practical applications . Additionally, the solvatochromic behavior of related compounds has been studied, showing negative solvatochromism, which could be significant for applications in materials science .
Scientific Research Applications
Synthesis of New Derivatives
Researchers have synthesized novel derivatives of naphthalene-based compounds, demonstrating the flexibility and potential of 2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde in creating new chemical entities. For instance, a study by Novák et al. (2010) reported the efficient synthesis of 2-benzazepino[4,5-a]naphthalene derivatives via 1,7-electrocyclisation of nonstabilised azomethine ylides derived from naphthalene-2-carbaldehyde derivatives (Novák et al., 2010).
Chemosensor Applications
The molecule has been used in the development of chemosensors. For example, a study by Das et al. (2018) described a hydrazinopyrimidine-based Al3+ chemosensor, which was synthesized using 2-hydroxy-1-naphthaldehyde and 4,6-dimethyl-2-hydrazino-pyrimidine. This chemosensor showed significant fluorescence enhancement in the presence of Al3+, making it useful for biological applications (Das et al., 2018).
Anticancer and Antibacterial Activities
2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde derivatives have been evaluated for their biological activities, such as anticancer and antibacterial properties. For instance, a study by Patel et al. (2017) synthesized a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate heterocyclic compounds, which were screened for in vitro antibacterial activity against various bacterial strains (Patel & Patel, 2017).
properties
IUPAC Name |
2-naphthalen-1-ylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c18-10-11-8-16-15(17-9-11)14-7-3-5-12-4-1-2-6-13(12)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXITZIWRQYRTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649828 | |
| Record name | 2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde | |
CAS RN |
915919-73-2 | |
| Record name | 2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















